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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzoic acid

Cat. No.: B147198

This guide provides a detailed spectroscopic comparison of 5-Methyl-2-nitrobenzoic acid with
its key precursors: 5-methyl-2-nitrotoluene, 2-amino-5-methylbenzoic acid, and methyl 3-
methylbenzoate. This document is intended for researchers, scientists, and professionals in
drug development, offering a comprehensive analysis of the spectral changes that occur during
the synthesis of this important chemical intermediate. The information presented is supported
by experimental data and detailed methodologies to aid in the characterization and quality
control of these compounds.

Synthetic Pathways

5-Methyl-2-nitrobenzoic acid can be synthesized through various routes, including the
oxidation of 5-methyl-2-nitrotoluene or the nitration of methyl 3-methylbenzoate. Another
potential pathway involves the diazotization of 2-amino-5-methylbenzoic acid followed by a
Sandmeyer-type reaction. The relationship between these precursors and the final product is
illustrated in the diagram below.
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Caption: Synthetic routes to 5-Methyl-2-nitrobenzoic acid from its precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Methyl-2-nitrobenzoic acid

and its precursors.
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Compound Aromatic Protons Methyl Protons Other Protons
5-Methyl-2- 8.10 (d), 7.65 (d), 7.45

) ) ) 2.45 (s) 13.0 (br s, COOH)
nitrobenzoic acid (s)
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3C NMR Spectral Data (Chemical Shift 6 in ppm)

© 2025 BenchChem. All rights reserved. 2/5

Tech Support


https://www.benchchem.com/product/b147198?utm_src=pdf-body-img
https://www.benchchem.com/product/b147198?utm_src=pdf-body
https://www.benchchem.com/product/b147198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

L
e

Validation & Comparative
Check Availability & Pricing

Aromatic Carbonyl
Compound Methyl Carbon Other Carbons
Carbons Carbon
148.5, 142.0,
5-Methyl-2-
_ _ _ 133.0, 132.5, 21.0 166.0 -
nitrobenzoic acid
128.0, 125.0
149.5, 136.0,
5-methyl-2-
] 132.0, 130.0, 20.5 - -
nitrotoluene
125.0, 124.0
2-amino-5- 149.0, 132.0,
methylbenzoic 128.0, 122.0, 20.0 169.0 -
acid 117.0, 115.0
138.0, 134.0,
methyl 3-
130.0, 129.5, 21.2 167.0 52.0 (OCHs)
methylbenzoate
128.5,127.0

Infrared (lB) SpﬂQI[ﬁl Data (!Malleﬂllmbel: in Qm_l)

N-O Stretch
. O-H Stretch C-H Stretch
Cc=0 (asymmetri . .
Compound . (Carboxylic  N-H Stretch  (Aromatic/A
Stretch c/lsymmetri . . .
Acid) liphatic)
c)
5-Methyl-2-
_ _ ~1530/ ~3000-2500 ~3100/
nitrobenzoic ~1700 -
) ~1350 (broad) ~2950
acid
5-methyl-2- ~1525/ ~3080 /
nitrotoluene ~1345 ~2960
2-amino-5-
, ~3100-2600 ~3400 & ~3050/
methylbenzoi  ~1680 -
, (broad) ~3300 ~2920
c acid
methyl 3-
~3030/
methylbenzo ~1720 - - -
~2950
ate
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. The
solution was gently agitated to ensure homogeneity.

'H NMR Spectroscopy: *H NMR spectra were recorded on a 400 MHz spectrometer. The
spectral width was set to acquire data from -2 to 12 ppm. A total of 16 scans were
accumulated with a relaxation delay of 1 second.

13C NMR Spectroscopy: 3C NMR spectra were recorded on the same 400 MHz
spectrometer at a frequency of 100 MHz. The spectral width was set from 0 to 200 ppm. A
total of 1024 scans were accumulated with a relaxation delay of 2 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using
appropriate software. Fourier transformation, phase correction, and baseline correction were
applied. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with
approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer.
The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1. A
total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum
of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum was analyzed for the presence of characteristic
absorption bands corresponding to the functional groups present in the molecule.

To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic
Acid and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

